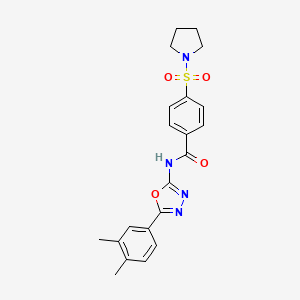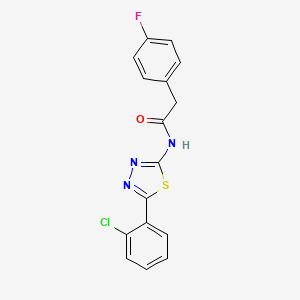
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-Inhibitor-172 has been extensively studied in scientific research due to its potential therapeutic applications in treating diseases associated with CFTR dysfunction.
Scientific Research Applications
Crystallographic Studies
Research by Boechat et al. (2011) focused on the crystal structures of compounds structurally similar to N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, demonstrating the formation of 3-D arrays via various intermolecular interactions. This study highlights the significance of molecular geometry and interaction in the design of new compounds with potential applications in material science and drug design (Boechat et al., 2011).
Synthetic Chemistry
Yu et al. (2014) synthesized novel derivatives through carbodiimide condensation, illustrating a convenient method for preparing compounds with potential biological activities. This work contributes to the field of synthetic organic chemistry by providing a fast and efficient route for synthesizing structurally complex molecules (Yu et al., 2014).
Photovoltaic Efficiency Modeling
Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, focusing on their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The findings suggest that these compounds exhibit good light harvesting efficiency and could be used in photovoltaic cells, indicating their application in renewable energy technologies (Mary et al., 2020).
Cytotoxic Activity Studies
Research into the cytotoxic activities of sulfonamide derivatives, including molecules structurally related to this compound, has been conducted by Ghorab et al. (2015). This work provides insights into the potential of these compounds as anticancer agents, opening avenues for further research in medicinal chemistry and oncology (Ghorab et al., 2015).
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKJNWDZAPTNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)

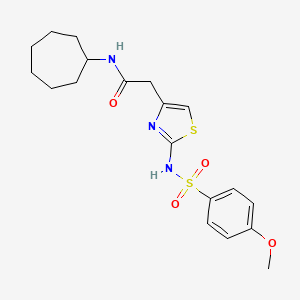
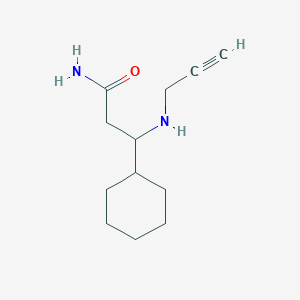

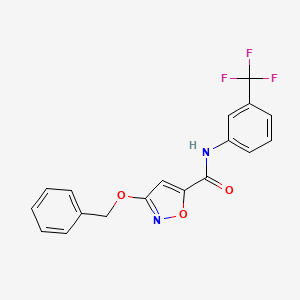
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2380532.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
